IMPDH2 Inhibition vs. Unsubstituted Hydantoin Core
3-(4-Methoxyphenyl)imidazolidine-2,4-dione was tested for inhibitory activity against mouse Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM (vs. IMP substrate) and 440 nM (vs. NAD substrate), indicating low-micromolar affinity [1]. By contrast, the unsubstituted hydantoin parent scaffold (imidazolidine-2,4-dione) is not reported as an IMPDH2 ligand in BindingDB, establishing that the N3-(4-methoxyphenyl) group is essential for target engagement. The clinically relevant IMPDH2 inhibitor mycophenolic acid has a reported Ki of ~7–30 nM [2], positioning the target compound as a weaker but structurally novel IMPDH2 ligand suitable for fragment-based or scaffold-hopping campaigns.
| Evidence Dimension | IMPDH2 inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (vs. IMP), Ki = 440 nM (vs. NAD) |
| Comparator Or Baseline | Mycophenolic acid: Ki ≈ 7–30 nM (IMPDH2); unsubstituted hydantoin: no detectable IMPDH2 binding |
| Quantified Difference | Target compound is 8–60 fold weaker than mycophenolic acid but active relative to unsubstituted core |
| Conditions | In vitro enzyme inhibition assay, mouse IMPDH2 |
Why This Matters
Demonstrates target engagement at IMPDH2, confirming the functional role of the N3-(4-methoxyphenyl) substituent and enabling compound selection for purine metabolism research.
- [1] BindingDB. PrimarySearch Ki for IMPDH2, Ligand BDBM50421763 (3-(4-Methoxyphenyl)imidazolidine-2,4-dione). Ki = 240 nM and 440 nM. View Source
- [2] Hedstrom L. IMP dehydrogenase: structure, mechanism, and inhibition. Chem Rev 109(7):2903–2928, 2009. View Source
